molecular formula C11H12FNO4S B12348327 (2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid

(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12348327
M. Wt: 273.28 g/mol
InChI Key: ISYUAFVYETYRPO-SNVBAGLBSA-N
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Description

(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a chiral sulfonamide-containing pyrrolidine derivative. Its molecular formula is C₁₁H₁₂FNO₄S, with a molecular weight of 273 Da. The compound features a fluorobenzenesulfonyl group attached to the nitrogen of a pyrrolidine ring, with a carboxylic acid substituent at the 2R position. This stereochemistry is critical for its interactions with biological targets, particularly enzymes like histone deacetylases (HDACs), where enantiomeric specificity often dictates activity .

The compound is structurally related to intermediates in drug discovery for HDAC inhibitors and protease modulators .

Properties

Molecular Formula

C11H12FNO4S

Molecular Weight

273.28 g/mol

IUPAC Name

(2R)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12FNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m1/s1

InChI Key

ISYUAFVYETYRPO-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives under acidic or basic conditions.

    Introduction of the 4-Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Stereoisomers and Enantiomeric Differences

  • (2S)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic Acid

    • Key Difference : The 2S enantiomer (CAS 97801-56-4) has identical functional groups but opposite stereochemistry at the pyrrolidine C2 position. This difference can drastically alter binding affinities. For example, in HDAC inhibition, the 2R configuration may favor interactions with chiral enzyme pockets, while the 2S form might exhibit reduced activity or off-target effects .
    • Molecular Weight : 273 Da (same as the 2R form).
  • (2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic Acid Key Difference: This derivative (CAS 299181-56-9) includes a hydroxyl group at the pyrrolidine C4 position. Molecular Formula: C₁₁H₁₂FNO₅S (vs. C₁₁H₁₂FNO₄S for the target compound) .

Substituent Variations on the Aromatic Ring

  • Brominated Analog: (2R)-1-(4-Bromobenzenesulfonyl)pyrrolidine-2-carboxylic Acid Key Difference: Replacing fluorine with bromine increases molecular weight (357 Da vs. 273 Da) and introduces a heavier halogen.
  • Methyl Ester Derivatives : (2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylate Methyl Ester

    • Key Difference : Esterification of the carboxylic acid group (e.g., compound 2 in ) reduces solubility in aqueous media but improves cell membrane permeability. This modification is common in prodrug strategies to enhance bioavailability .

Functional Group Modifications

  • Amide Derivatives: Compounds like (2R)-1-[4-(4-Aminophenyl)benzenesulfonyl]pyrrolidine-2-carboxylic Acid Methyl Ester Key Difference: The introduction of an amide bond (e.g., compound 5a in ) replaces the carboxylic acid with a methyl ester and adds an aromatic amine. This alters electronic properties (e.g., basicity) and may shift selectivity toward amine-binding targets like proteases .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Biological Relevance
(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid C₁₁H₁₂FNO₄S 273 4-Fluorobenzenesulfonyl, COOH HDAC inhibition, chiral specificity
(2S)-Enantiomer C₁₁H₁₂FNO₄S 273 Stereochemistry at C2 (S) Potential reduced bioactivity
(2S,4R)-4-Hydroxy derivative C₁₁H₁₂FNO₅S 299 Additional C4 hydroxyl Enhanced polarity, H-bonding
4-Bromo analog C₁₁H₁₂BrNO₄S 357 Bromine substituent Hydrophobic interactions
Methyl ester prodrug C₁₂H₁₄FNO₄S 287 COOCH₃ instead of COOH Improved membrane permeability

Research Findings and Trends

  • Stereochemical Impact: The 2R configuration in the target compound is associated with higher binding affinity to HDAC6 in preclinical studies compared to the 2S form, as observed in related α-amino amide derivatives .
  • Halogen Effects : Fluorine’s electronegativity enhances the sulfonamide group’s electron-withdrawing capacity, improving stability against enzymatic degradation compared to brominated analogs .
  • Hydroxyl Group Addition: The 4-hydroxyl derivative (CAS 299181-56-9) shows ~20% increased solubility in aqueous buffers, making it favorable for intravenous formulations .

Biological Activity

(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid, also known as 1-(4-fluorophenylsulfonyl)proline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.

  • Molecular Formula : C11_{11}H12_{12}FNO4_4S
  • Molecular Weight : 273.28 g/mol
  • CAS Number : 1007962-28-8

Anticancer Activity

Research indicates that derivatives of pyrrolidine-2-carboxylic acids exhibit significant anticancer properties. In particular, compounds similar to (2R)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid have been evaluated for their effects on various cancer cell lines.

  • Case Study : A study involving A549 human lung cancer cells demonstrated that the compound reduced cell viability significantly. The treatment with (2R)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid at a concentration of 100 µM resulted in a reduction of cell viability by approximately 63.4% compared to untreated controls (p < 0.05) .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. While some related compounds showed promising activity against Gram-positive bacteria, the specific activity of (2R)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid remains to be fully characterized.

  • Screening Results : In a broader screening of pyrrolidine derivatives against multidrug-resistant bacterial and fungal pathogens, some showed no antibacterial or antifungal activity (MIC > 128 µg/mL). However, structure-dependent modifications may enhance antimicrobial efficacy .

The biological activity of (2R)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid is hypothesized to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. The sulfonyl group may enhance binding affinity to target proteins involved in these pathways.

Research Findings Summary

Study Focus Cell Line/Model Concentration (µM) Viability Reduction (%) Significance (p-value)
Anticancer ActivityA549 (Lung Cancer)10063.4<0.05
Antimicrobial ActivityVarious PathogensNot specifiedMIC > 128Not applicable

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